3-Methoxy-4-(methyloctyloxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

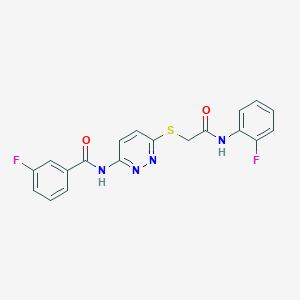

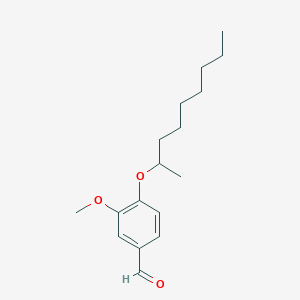

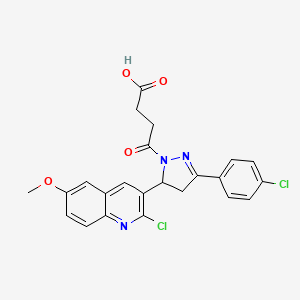

“3-Methoxy-4-(methyloctyloxy)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. These are organic compounds containing the group -CHO at the ortho- or para-position .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring substituted with a methoxy group (-OCH3), a methyloctyloxy group (-O(CH2)7CH3), and a formyl group (-CHO) .Chemical Reactions Analysis

As an aldehyde, “this compound” would be expected to undergo typical aldehyde reactions, such as nucleophilic addition and oxidation . The methoxy groups may also undergo reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. As an aldehyde, it would be expected to have a polar carbonyl group, which could result in higher boiling points compared to nonpolar compounds of similar molecular weight .Scientific Research Applications

Synthesis Applications

- Synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol : Utilizing 3-hydroxy-4-methoxy-benzaldehyde, a process involving hydrogenation, protection, and alkylation steps leads to the production of 1,8-dimethyl-5-methoxytetralin-6-ol (Banerjee, Poon, & Bedoya, 2013).

Optical and Material Science

Development of Aluminum and Zinc Complexes : The reaction of 4-Methyl(methoxy or chloro)benzaldehyde with 2-methyl-8-quinolinol forms substituted 2-styryl-8-quinolinol, used in aluminum and zinc complexes with notable thermal stability and optical properties (Barberis & Mikroyannidis, 2006).

Nonlinear Optical Crystal MHBA : 3-methoxy 4-hydroxy benzaldehyde (MHBA) is an efficient molecular nonlinear optical crystal, characterized for its optical transmission, mechanical hardness, and laser damage resistance (Venkataramanan, Uchil, & Bhat, 1994).

Chemical Reaction and Process Development

Reactivity Ratios in Copolymers : Studying the reactivity ratios of 3-methoxy-4-(2-hydroxy-3-methacryloloxypropoxy)benzaldehyde and methyl methacrylate via 1H n.m.r. helps understand copolymer composition (Sreedhar & Satyanarayana, 1994).

Crystal Growth for Nonlinear Optics : The growth and morphology of MHBA crystals are crucial for nonlinear optics due to their large second-order nonlinear optical susceptibility and good blue transparency (Salary et al., 1999).

Spectroscopy and Molecular Studies

Molecular Structure Analysis : Comparative studies of molecular structure and vibrational spectral studies in benzaldehyde derivatives provide insights into their properties and potential applications (Yadav, Sharma, & Kumar, 2018).

Catalytic Synthesis and Antioxidant Properties : TiO2 NPs catalyzed synthesis of substituted-4-Hydroxy/methoxy benzylidene derivatives shows potential as antioxidant and anti-tubercular agents (Sukanya, Venkatesh, Ravikumar, & Bodke, 2021).

SHG Crystal Applications in Near-IR : Vanillin, a form of 4-hydroxy 3-methoxy benzaldehyde, is suitable for second harmonic generation applications in the ultra-violet and near-infrared wavelength region, exhibiting high conversion efficiency (Singh et al., 2001).

Mechanism of Action

Without specific context or application, it’s difficult to discuss the mechanism of action of “3-Methoxy-4-(methyloctyloxy)benzaldehyde”. In biological systems, the effects of a compound depend on its interactions with biological macromolecules, which in turn depend on the compound’s chemical structure .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methoxy-4-nonan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-4-5-6-7-8-9-14(2)20-16-11-10-15(13-18)12-17(16)19-3/h10-14H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFJSMPCMXOZNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)OC1=C(C=C(C=C1)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

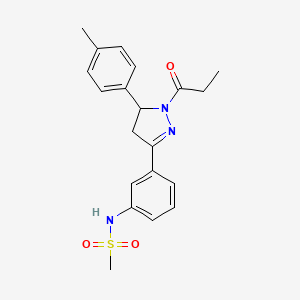

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)

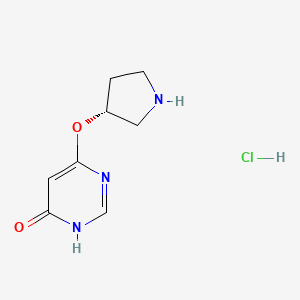

![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)

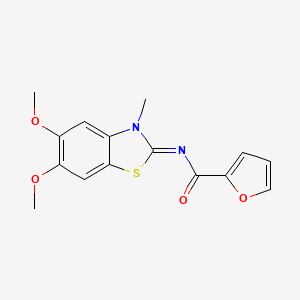

![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2410808.png)

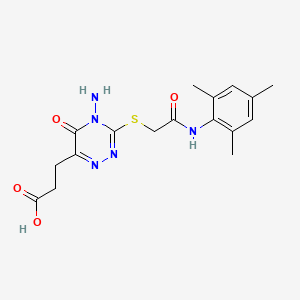

![4,4,5,5-Tetramethyl-2-[(Z)-3,3,3-trifluoro-2-phenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2410809.png)

![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)